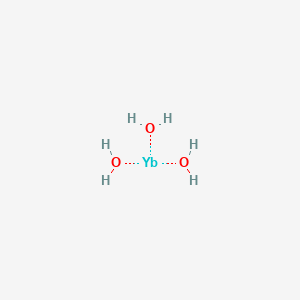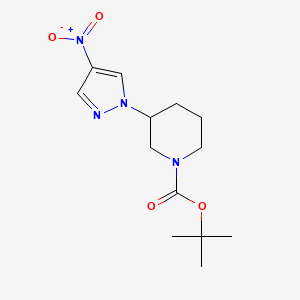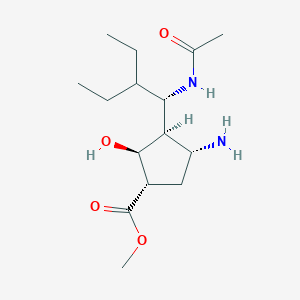
Ytterbium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium trihydrate is a coordination compound that contains the rare earth element ytterbium. Ytterbium is a lanthanide, known for its unique properties and applications in various fields. The trihydrate form indicates that the compound includes three molecules of water, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium trihydrate can be synthesized through various methods, including the reaction of ytterbium salts with water. One common approach involves dissolving ytterbium oxide in an acidic solution, followed by crystallization to obtain the trihydrate form. The reaction conditions typically involve controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of ytterbium trihydrate often involves large-scale chemical processes. These processes may include the use of ytterbium ores, which are processed to extract ytterbium oxide. The oxide is then reacted with acids and water to produce ytterbium trihydrate. The industrial methods focus on optimizing yield and purity, often employing advanced techniques such as solvent extraction and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium trihydrate undergoes various chemical reactions, including:
Oxidation: Ytterbium can be oxidized to form ytterbium(III) oxide.
Reduction: Ytterbium compounds can be reduced to lower oxidation states.
Substitution: Ligands in ytterbium complexes can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ytterbium trihydrate include acids, bases, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pressure .
Major Products Formed
The major products formed from reactions involving ytterbium trihydrate include ytterbium oxides, halides, and various coordination complexes. These products have applications in different fields, including materials science and catalysis .
Aplicaciones Científicas De Investigación
Ytterbium trihydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Investigated for its potential use in cancer treatment and as a component in diagnostic tools.
Mecanismo De Acción
The mechanism of action of ytterbium trihydrate involves its ability to interact with various molecular targets. In catalysis, ytterbium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In bioimaging, ytterbium’s luminescent properties are exploited to visualize biological structures. The pathways involved often include coordination with ligands and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ytterbium(III) chloride: A common ytterbium compound used in similar applications.
Ytterbium(III) oxide: Another widely used ytterbium compound with applications in materials science.
Ytterbium(III) nitrate: Used in various chemical reactions and industrial processes.
Uniqueness
Ytterbium trihydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The presence of water molecules can affect the compound’s solubility, stability, and interaction with other substances, making it distinct from other ytterbium compounds .
Propiedades
Fórmula molecular |
H6O3Yb |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
ytterbium;trihydrate |
InChI |
InChI=1S/3H2O.Yb/h3*1H2; |
Clave InChI |
CEVFTXOYEBUKRN-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)





![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)



